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Compound of Interest

Compound Name: Vanadium(lll) bromide

Cat. No.: B086626

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data on the
structure of Vanadium(lll) bromide (VBr3). By examining the performance of various
computational methods against experimental benchmarks, this document aims to inform
researchers on the selection of appropriate modeling techniques for transition metal halides, a
class of compounds with significant potential in catalysis and materials science.

Structural Properties of Vanadium(lll) Bromide:
Experimental Data

Vanadium(lll) bromide crystallizes in a layered honeycomb structure, analogous to bismuth
triiodide (Bil3).[1] At room temperature, it adopts the rhombohedral R-3 space group.[1] Upon
cooling, VBr3 undergoes a structural phase transition at approximately 90.4 K to a lower
symmetry monoclinic or triclinic structure.[1] Experimental lattice parameters for the high-
temperature rhombohedral phase are presented in Table 1.
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Experimental Value (T = 110

Parameter K) Source
a 6.408(8) A [1]
c 18.45(2) A [1]
Space Group R-3 [1]

Computational Modeling of VBr3: A Comparison of
Methods

The accurate computational modeling of transition metal compounds like VBr3 presents a
challenge due to the complex electronic structure of the d-orbitals of the transition metal.
Density Functional Theory (DFT) is a widely used method for such systems, offering a balance
between computational cost and accuracy. This section compares available computational data
for VBr3 with experimental findings and discusses the performance of different DFT functionals,
drawing insights from studies on analogous vanadium halides.

Generalized Gradient Approximation (GGA) Functionals

The Perdew-Burke-Ernzerhof (PBE) functional is a common choice within the GGA family. A
computational study on transition metal trihalides provides optimized lattice parameters for
VBr3 using the PBE functional with Grimme's DFT-D2 van der Waals corrections. These results
are presented alongside experimental data in Table 2.

Experimental Value (T = 110

Parameter K) PBE + DFT-D2
a 6.408(8) A 6.44 A

c 18.45(2) A 18.87 A

Space Group R-3 R-3

The PBE functional provides a reasonable prediction of the lattice parameters of VBr3, with
deviations of approximately 0.5% for 'a’' and 2.3% for 'c' compared to experimental values.
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Hybrid Functionals: Insights from Related Vanadium
Halides

While specific computational studies on VBr3 using hybrid DFT functionals are not readily
available in the literature, insights into their potential performance can be gained from studies
on other vanadium halides and oxides. Hybrid functionals, which incorporate a portion of exact
Hartree-Fock exchange, often provide improved accuracy for systems with strongly correlated
electrons, such as transition metal compounds.

For instance, a study on vanadium oxides demonstrated that the screened hybrid functional
HSEOQG6 yields highly accurate geometrical parameters. This suggests that hybrid functionals
could offer a more precise description of the VBr3 structure compared to standard GGA
functionals.

Furthermore, computational investigations of Vanadium(lll) chloride (VCI3), which also adopts
the Bil3-type structure, and Vanadium(lll) iodide (VI3) provide a basis for comparison. The
Materials Project database reports a calculated structure for VCI3 using a GGA functional.
Theoretical studies on VI3 suggest it is a Mott insulator, highlighting the importance of
accurately describing electron correlation in these materials, a task for which hybrid functionals
are generally better suited.

Experimental and Computational Protocols
Experimental Structure Determination

The experimental crystal structure of VBr3 was determined using single-crystal X-ray
diffraction. Data was collected at a temperature of 100 K.

Computational Methodology (PBE + DFT-D2)

The computational results presented in this guide were obtained using the following
methodology:

o Software: Quantum ESPRESSO
e Method: Density Functional Theory (DFT)

o Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Van der Waals Correction: Grimme's DFT-D2 method

o Basis Set: Plane waves with a kinetic energy cutoff of 320 eV

e k-point sampling: Gamma-point sampling

o Self-Consistency Criterion: Total energy convergence to within 10-6 eV

 Structure Optimization: Atomic positions and cell parameters were fully relaxed until the
forces on each atom were less than 0.01 eV/A.

e Hubbard U correction: A Ueff of 2.7 eV was applied to the vanadium d-orbitals to account for
strong correlation effects.

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflow for computational modeling of crystal
structures and the relationship between different levels of theory.
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Computational Modeling Workflow for VBr3

Define Initial Structure
(e.g., from experimental data)

Analyze Results
(Lattice parameters, electronic structure)
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Hierarchy of DFT Functionals

Increasing Complexity & Accuracy

meta-GGA
Includes kinetic energy density
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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